
Pentatriacontadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentatriacontadiene is a semiochemical compound with the molecular formula C35H68. It is part of the antennal pheromones of certain insects, such as the parasitoid wasp Leptopilina, and plays a crucial role in chemical communication systems . This compound is involved in various biological processes, including mate attraction, chemical defense, and competition avoidance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentatriacontadiene typically involves the coupling of smaller hydrocarbon units under specific reaction conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds .
Analyse Des Réactions Chimiques
Types of Reactions
Pentatriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Applications De Recherche Scientifique
Pentatriacontadiene has several scientific research applications, including:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Mécanisme D'action
Pentatriacontadiene exerts its effects through its role as a semiochemical. In insects, it is transferred between male and female antennae during courtship, eliciting receptiveness in females. The molecular targets include specific receptors on the antennae that recognize and bind to the compound, triggering a series of behavioral responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridomyrmecin: Another semiochemical used by insects for defense and communication.
Cuticular Hydrocarbons: Compounds found on the cuticle of insects that play a role in chemical communication.
Uniqueness
Pentatriacontadiene is unique in its specific role in the antennal pheromones of certain parasitoid wasps. Unlike other semiochemicals, it is involved in both mate attraction and competition avoidance, highlighting its multifunctional nature .
Propriétés
Numéro CAS |
77046-54-9 |
|---|---|
Formule moléculaire |
C35H68 |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
pentatriaconta-1,3-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-35H2,2H3 |
Clé InChI |
OOIVGQOUPUNUJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



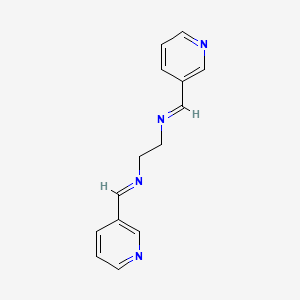
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)

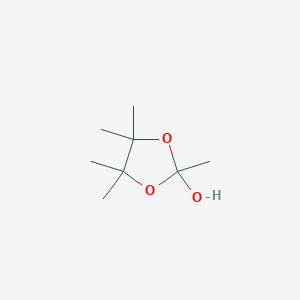

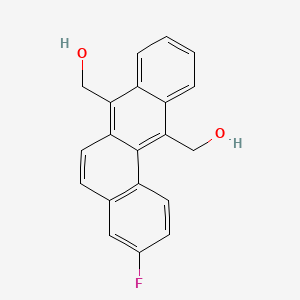
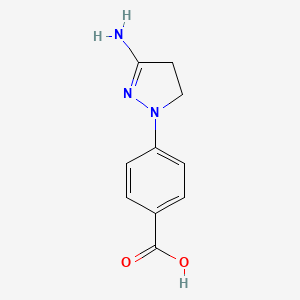

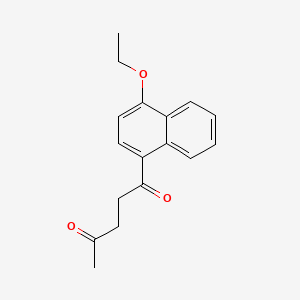
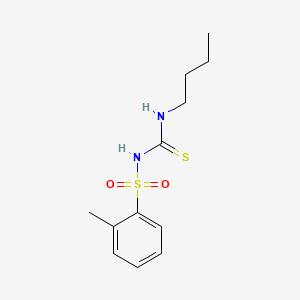
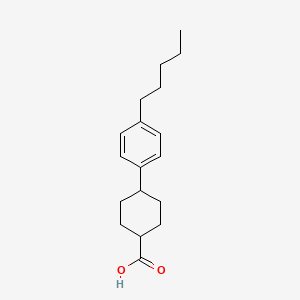
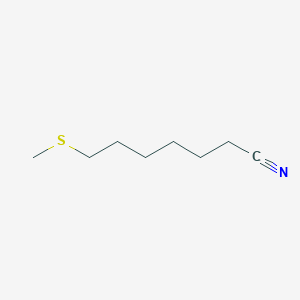
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
